molecular formula C13H10BrF3O3 B1418749 ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate CAS No. 1160474-50-9

ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Cat. No.: B1418749
CAS No.: 1160474-50-9
M. Wt: 351.11 g/mol
InChI Key: KCIRVZYXBZXZLU-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate typically involves multi-step reactions. One common method includes the bromination of a suitable chromene precursor followed by esterification with ethyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted chromenes.

    Oxidation: Formation of chromene ketones or aldehydes.

    Reduction: Formation of chromene alcohols or alkanes.

Biological Activity

Ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

This compound has the chemical formula C13H10BrF3O3C_{13}H_{10}BrF_3O_3 and a CAS number of 1160474-50-9. The synthesis typically involves multi-step reactions, including bromination and esterification processes. A common method utilizes triethylamine as a base and dichloromethane as a solvent to facilitate reactions, leading to high-purity products through techniques like recrystallization and chromatography .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of chromenes exhibit significant antimicrobial activity. For example, related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 50 mg/mL . The presence of the trifluoromethyl group is believed to enhance the biological activity by increasing lipophilicity and altering membrane permeability.

Antiproliferative Effects

Research has indicated that chromene derivatives, including this compound, may possess antiproliferative properties. In vitro studies have suggested that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) studies highlighted that modifications at the 6-position significantly influence the potency against cancer cell lines.

Case Studies

  • Antibacterial Activity : A study evaluated several chromene derivatives, including this compound against E. coli. The results indicated that these compounds exhibited notable antibacterial activity, with some derivatives achieving significant zones of inhibition in agar diffusion assays .
  • Anticancer Properties : Another investigation focused on the antiproliferative effects of chromene derivatives on various cancer cell lines. The study reported that certain modifications led to enhanced activity against breast cancer cells, with IC50 values indicating effective inhibition of cell growth .

Data Tables

Biological Activity Compound MIC (mg/mL) IC50 (µM) Target
AntibacterialThis compound50-E. coli
AntiproliferativeThis compound-~10Breast Cancer Cells

Properties

IUPAC Name

ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF3O3/c1-2-19-12(18)9-6-7-5-8(14)3-4-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIRVZYXBZXZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)Br)OC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate
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ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate
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ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate
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ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate
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ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate
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ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate

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